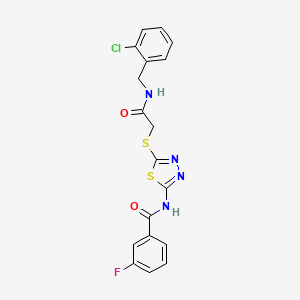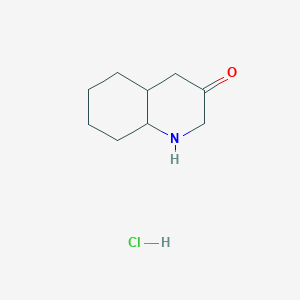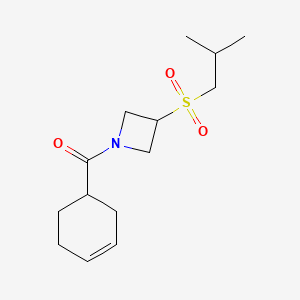
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (benzene and thiadiazole) would likely contribute to the compound’s overall stability . The chlorine and fluorine atoms would add to the compound’s polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide bond, the aromatic rings, and the halogen atoms. The amide bond could potentially undergo hydrolysis under acidic or basic conditions . The aromatic rings could participate in electrophilic aromatic substitution reactions, and the halogen atoms could be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the amide bond would likely make the compound relatively stable and resistant to decomposition . The halogen atoms would increase the compound’s polarity, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthetic Pathways for Derivatives : The compound serves as a precursor in the synthesis of derivatives with potential biological activities. For example, reactions of carboxamides with thiosemicarbazide and its derivatives lead to derivatives of 5-amino-2-hydrazino-1,3-thiazole, which undergo further reactions to produce substituted 3-amino-2-thiohydantoins with potential for pharmacological applications (Balya et al., 2008).
Antibacterial Agents : Fluorine-containing compounds, including thiadiazolotriazinones, synthesized from related structures, have been evaluated for their antibacterial activities. These compounds exhibit promising activity, highlighting the potential of utilizing N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide derivatives in antimicrobial research (Holla, Bhat, & Shetty, 2003).
Anticancer Research : The synthesis of benzothiazole acylhydrazones from related chemical structures has shown significant anticancer activity. This suggests that derivatives of this compound could also be explored for their potential in cancer treatment (Osmaniye et al., 2018).
Anti-Inflammatory and Antinociceptive Activity : Thiazolo [3,2-a] pyrimidine derivatives, synthesized using related chemical frameworks, have been evaluated for anti-inflammatory and antinociceptive activity. This research direction suggests a possible application of this compound derivatives in developing new analgesic and anti-inflammatory drugs (Alam et al., 2010).
Hypoxia-Selective Cytotoxins : The synthesis of regioisomers of hypoxia-selective cytotoxins from related structures indicates the potential of this compound in the development of cancer therapeutics targeting hypoxic tumor environments (Palmer et al., 1996).
Eigenschaften
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S2/c19-14-7-2-1-4-12(14)9-21-15(25)10-27-18-24-23-17(28-18)22-16(26)11-5-3-6-13(20)8-11/h1-8H,9-10H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMKUJZFYPZLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide](/img/structure/B2659676.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide](/img/structure/B2659679.png)
![8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2659680.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2659683.png)
![4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine](/img/structure/B2659684.png)


![2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2659690.png)
![3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2659691.png)


![N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2659695.png)
![7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2659696.png)